(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
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Description
Scientific Research Applications
Chemical Protection and Derivative Synthesis
The 3,4-dimethoxybenzyl moiety, part of the compound's structure, has been used as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, highlighting its utility in chemical synthesis and modification processes (Grunder-Klotz & Ehrhardt, 1991).
Pharmacological Scaffold
The 1,3,4-thiadiazole core, similar to the thiazol-4(5H)-one part of the compound, is a significant pharmacological scaffold in medicinal chemistry. Schiff bases derived from this core have shown diverse biological properties, including DNA protective ability and antimicrobial activity against specific bacterial strains (Gür et al., 2020).
Anti-Anoxic Activity
Compounds containing the phenylpiperazin moiety have been studied for their anti-anoxic (AA) activity, demonstrating potential therapeutic applications in conditions involving oxygen deprivation (Ohkubo et al., 1995).
Inhibition of Biological Pathways
The structural features of the compound suggest potential for inhibiting specific biological pathways, as evidenced by the identification of 2-amino-4-aryl thiazole derivatives as potent inhibitors of the 5-lipoxygenase enzyme, a target for asthma and allergy treatment (Sinha et al., 2016).
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-18-9-8-16(14-19(18)28-2)15-20-21(26)23-22(29-20)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGZPEOXZROKIB-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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